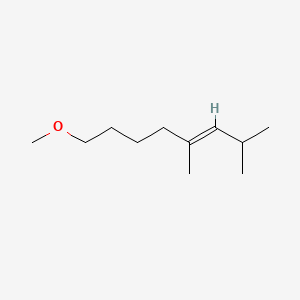

8-Methoxy-2,4-dimethyloct-3-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methoxy-2,4-dimethyloct-3-ene is an organic compound with the molecular formula C11H22O. It is characterized by the presence of a methoxy group (-OCH3) attached to the eighth carbon of the octene chain, along with two methyl groups at the second and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,4-dimethyloct-3-ene typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dimethyl-1-octene and methanol.

Methoxylation Reaction: The key step involves the methoxylation of 2,4-dimethyl-1-octene using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Purification: The crude product is then purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,4-dimethyloct-3-ene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, yielding saturated hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), Sodium methoxide (NaOCH3)

Major Products Formed

Oxidation: Ketones, Aldehydes

Reduction: Saturated hydrocarbons

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

8-Methoxy-2,4-dimethyloct-3-ene serves as an important intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in numerous chemical reactions, making it valuable for researchers aiming to develop new synthetic pathways or products. For instance, it can be utilized in the synthesis of complex molecules that require specific functional groups or stereochemical configurations.

Fragrance Industry

Fragrance Ingredient

This compound is recognized for its olfactory properties and is incorporated into various consumer products as a fragrance ingredient. It can enhance the scent profile of personal care products such as perfumes, lotions, and soaps. The ability to modify the fragrance characteristics makes it a sought-after component in the formulation of scented products.

Table 1: Applications in Fragrance Products

| Product Type | Application |

|---|---|

| Personal Care Products | Used as a fragrance component |

| Household Products | Incorporated into cleaning agents and air fresheners |

| Cosmetics | Found in skincare and makeup products |

Toxicological Research

Safety Assessments

Recent studies have evaluated the safety profile of this compound. It has undergone assessments for genotoxicity, reproductive toxicity, and skin sensitization. Findings suggest that the compound does not exhibit significant genotoxic effects and has acceptable safety margins for use in consumer products .

Case Studies

Several case studies have documented the applications of this compound:

- Fragrance Development : A study highlighted the successful incorporation of this compound into a new line of eco-friendly fragrances, demonstrating its effectiveness in enhancing scent profiles while maintaining safety standards .

- Synthetic Pathways : Researchers reported innovative synthetic routes utilizing this compound to create novel aromatic compounds with potential applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of 8-Methoxy-2,4-dimethyloct-3-ene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The methoxy group plays a crucial role in enhancing its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethyl-1-octene: Lacks the methoxy group, making it less reactive in certain chemical reactions.

8-Methoxy-2,4-dimethyl-1-octanol: Contains a hydroxyl group instead of a double bond, leading to different chemical properties and reactivity.

Uniqueness

Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methoxy-2,4-dimethyloct-3-ene, and what key parameters influence yield?

- Methodological Answer : A MEMCl-mediated alkoxylation strategy (e.g., using methoxymethyl ether protection) is effective. Optimize reaction conditions by controlling stoichiometry (e.g., 2:1 molar ratio of MEMCl to substrate) and reaction time (36–48 hours at ambient temperature). Monitor progress via TLC or HPLC. Purification via flash chromatography (CH₂Cl₂:MeOH = 15:1) yields ~86% purity . Key parameters include pH control during acid hydrolysis and inert atmosphere use to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

-

¹H/¹³C-NMR : Identify methoxy (δ ~3.3 ppm) and alkene protons (δ ~5.9–6.9 ppm). Compare with reference data for stereochemical confirmation .

-

IR Spectroscopy : Detect C-O (1099 cm⁻¹) and conjugated alkene (1717 cm⁻¹) stretches .

-

X-ray Crystallography : Resolve double-bond geometry (e.g., E/Z configuration) with mean C–C bond precision of 0.003 Å .

Key NMR Peaks (CDCl₃, 300 MHz) δ 7.17 (d, 2H, J = 8.6 Hz) - Aromatic δ 3.72 (s, 3H) - Methoxy group δ 5.99 (dd, 1H, J = 1.5, 15.7 Hz) - Alkene

Q. How should researchers assess the compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (e.g., retention time shifts).

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS.

- Humidity Control : Use desiccators with silica gel to test hygroscopicity. Reference safety protocols for handling air-sensitive compounds .

Q. What solvent systems are optimal for chromatographic purification of this compound?

- Methodological Answer : Use a gradient of CH₂Cl₂:MeOH (20:1 to 15:1) for flash chromatography. For HPLC, employ C18 columns with acetonitrile/water (70:30) at 1.0 mL/min flow rate. Adjust pH to 2.5 with formic acid to enhance peak resolution .

Q. How can researchers verify the absence of regioisomeric byproducts during synthesis?

- Methodological Answer : Combine ¹H-NMR coupling constants (e.g., J = 15.7 Hz for trans-alkene) with NOESY to confirm regiochemistry. Cross-validate with GC-MS fragmentation patterns (e.g., m/z 355 [M+H⁺] for the target compound) .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine precise melting ranges. Compare with X-ray crystallography data to identify polymorphic forms. For example, if literature reports δ 170.6 ppm (¹³C-NMR) but DSC shows a broad endotherm, this suggests amorphous impurities .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model alkene electrophilicity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. CH₂Cl₂) on reaction pathways.

- Transition State Analysis : Use IRC to validate proposed mechanisms (e.g., acid-catalyzed hydrolysis) .

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:IPA = 90:10). For diastereomers, use NOESY to assign configurations .

Q. What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀.

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorometric) with cell-based assays (e.g., luciferase reporter).

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Identify phase I metabolites via UPLC-QTOF-MS.

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to track demethylation pathways.

- CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to assess enzyme interactions .

Properties

CAS No. |

93892-48-9 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(E)-8-methoxy-2,4-dimethyloct-3-ene |

InChI |

InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h9-10H,5-8H2,1-4H3/b11-9+ |

InChI Key |

ZIBNNFGZMSQJND-PKNBQFBNSA-N |

Isomeric SMILES |

CC(C)/C=C(\C)/CCCCOC |

Canonical SMILES |

CC(C)C=C(C)CCCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.